7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane, 1,10-dimethyl-
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Overview
Description
7,8,15,16-Tetraoxadispiro[5252]hexadecane, 1,10-dimethyl- is a complex organic compound with the molecular formula C12H20O4 This compound is characterized by its unique dispiro structure, which includes two spiro-linked tetraoxane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane, 1,10-dimethyl- typically involves the peroxidation of cyclohexanone derivatives. One common method includes the use of sulfuric acid (H2SO4) and acetonitrile (CH3CN) as solvents . Another approach involves the ozonolysis of cyclohexanone methyl oximes . These methods allow for the formation of the dispiro structure with high specificity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, as well as employing cost-effective and scalable processes.
Chemical Reactions Analysis
Types of Reactions
7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane, 1,10-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the tetraoxane rings, potentially leading to the formation of simpler compounds.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions vary depending on the desired outcome, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various peroxides, while reduction could result in simpler alcohols or hydrocarbons.
Scientific Research Applications
7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane, 1,10-dimethyl- has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential antimalarial activity. It has shown promise in inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria.
Industrial Applications: Its unique structure makes it a candidate for use in various industrial processes, including as a catalyst or intermediate in organic synthesis.
Biological Research: The compound’s interactions with biological molecules are of interest for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane, 1,10-dimethyl- involves its interaction with molecular targets such as heme in the malaria parasite . The compound’s peroxide bonds are believed to interact with the heme, leading to the generation of reactive oxygen species that damage the parasite’s cellular components. This mechanism is similar to that of other antimalarial drugs like artemisinin.
Comparison with Similar Compounds
Similar Compounds
Artemisinin: A well-known antimalarial compound with a similar peroxide structure.
Dispiro-1,2,4,5-tetraoxanes: A class of compounds with similar dispiro structures and potential antimalarial activity.
Uniqueness
7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane, 1,10-dimethyl- is unique due to its specific dispiro structure and the presence of two tetraoxane rings. This structural feature contributes to its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
56098-09-0 |
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Molecular Formula |
C14H24O4 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
5,14-dimethyl-7,8,15,16-tetraoxadispiro[5.2.59.26]hexadecane |
InChI |
InChI=1S/C14H24O4/c1-11-7-3-5-9-13(11)15-17-14(18-16-13)10-6-4-8-12(14)2/h11-12H,3-10H2,1-2H3 |
InChI Key |
IEJOGNKZBRUBBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC12OOC3(CCCCC3C)OO2 |
Origin of Product |
United States |
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